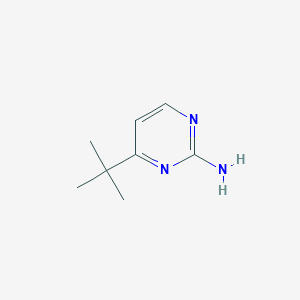

4-Tert-butylpyrimidin-2-amine

Description

Propriétés

IUPAC Name |

4-tert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLVXPSKPCTBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498804 | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-94-7 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pyrimidine Scaffold: A Technical Guide to Pharmacological Versatility

Executive Summary

The pyrimidine ring (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As the structural backbone of DNA and RNA bases (cytosine, thymine, uracil), pyrimidine derivatives possess inherent affinity for enzymes involved in nucleic acid metabolism.[1] However, modern drug discovery has expanded their utility beyond antimetabolites to include kinase inhibition, G-protein coupled receptor (GPCR) modulation, and broad-spectrum antiviral activity. This guide analyzes the biological activities, structure-activity relationships (SAR), and validation protocols for this critical chemical class.

Part 1: Core Biological Activities

Oncology: The Dominant Therapeutic Arena

Pyrimidine derivatives function primarily through two distinct mechanisms in oncology: Antimetabolite toxicity and Kinase inhibition .

A. Antimetabolite Mechanism (The 5-FU Paradigm)

The classical mechanism involves the mimicry of natural substrates (uracil/thymine). 5-Fluorouracil (5-FU) remains the gold standard. It functions as a prodrug, converting intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

-

Mechanism: FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylene tetrahydrofolate (CH2THF).

-

Consequence: This covalently inhibits TS, blocking the methylation of dUMP to dTMP, causing "thymineless death" due to DNA synthesis arrest.

B. Kinase Inhibition (Targeted Therapy)

Modern derivatives target ATP-binding pockets of protein kinases. The pyrimidine ring often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

-

Key Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR, and Cyclin-dependent kinases (CDKs).

-

Example: Imatinib (pyrimidine-based) targets BCR-ABL; Palbociclib (pyrido[2,3-d]pyrimidine) targets CDK4/6.

DOT Diagram: Antimetabolite vs. Kinase Pathway

Caption: Dual mechanisms of pyrimidine derivatives: Antimetabolite-driven DNA arrest vs. Kinase-driven signal transduction blockade.

Infectious Diseases: Antiviral & Antimicrobial[1][3][4][5][6][7][8]

A. Antiviral: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Pyrimidine analogues are foundational in HIV and Hepatitis therapy.[2][3]

-

Mechanism: Compounds like Zidovudine (AZT) and Lamivudine (3TC) act as chain terminators.[3] They lack the 3'-hydroxyl group required for DNA chain elongation. Once incorporated by viral reverse transcriptase, viral DNA synthesis halts.[3]

-

Recent Advances: Tetrahydrobenzothiazole-based pyrimidines have shown broad-spectrum activity by inhibiting host pyrimidine biosynthesis, inducing an interferon-independent antiviral state [1].[4]

B. Antimicrobial: DHFR Inhibition

Pyrimidine derivatives (e.g., Trimethoprim) selectively inhibit bacterial Dihydrofolate Reductase (DHFR).

-

Selectivity: The affinity for bacterial DHFR is significantly higher (often >1000x) than for the human isozyme, providing a high therapeutic index.

Part 2: Structure-Activity Relationship (SAR)

For a medicinal chemist, the pyrimidine ring is a template for optimization.

| Position | Role in Activity | Chemical Modification Strategy |

| N1 & N3 | H-Bonding | These nitrogens act as H-bond acceptors. Alkylation at N1 is critical for nucleoside mimicry (sugar attachment point). |

| C2 | Electronic Tuning | Electron-donating groups (amino, hydroxyl) at C2 often enhance anticancer potency. Substitution here affects the pKa of ring nitrogens. |

| C4 | Lipophilicity | Bulky aryl groups at C4 (common in Biginelli products) improve hydrophobic interactions with receptor pockets (e.g., Calcium channels). |

| C5 | Metabolic Stability | This is the "metabolic soft spot." Halogenation (F, Cl, Br) at C5 blocks metabolic attack and increases lipophilicity (e.g., 5-FU). |

| C6 | Steric Control | Substituents here can force the molecule into specific conformations, crucial for fitting into restricted enzyme pockets (e.g., HIV-1 NNRTIs). |

Part 3: Experimental Protocols

Synthesis: The Biginelli Reaction (Green Protocol)

The Biginelli reaction is the most robust method for synthesizing dihydropyrimidinones (DHPMs), a bioactive subclass of pyrimidines.

Protocol:

-

Reagents: Mix Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), and Urea (1.2 eq).

-

Catalyst: Use a Lewis Acid (e.g.,

) or a Brønsted acid. Green alternative: Use fruit juice (citric acid source) or perform solvent-free grinding. -

Condition: Reflux in ethanol for 2-4 hours or microwave irradiation (150W, 10 min) for rapid synthesis.

-

Purification: Pour into crushed ice. The solid precipitate is filtered and recrystallized from ethanol.

-

Validation: Confirm structure via

-NMR (distinct singlet for C4-H around 5.0-6.0 ppm).

Biological Screening: MTT Cytotoxicity Assay

To validate anticancer potential, the MTT assay measures metabolic activity as a proxy for viability.[5][6]

Protocol:

-

Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add pyrimidine derivatives at serial dilutions (0.1 - 100

). Include 5-FU as a positive control and DMSO (0.1%) as a vehicle control. -

Incubation: Incubate for 48h at 37°C, 5%

. -

MTT Addition: Add

MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (dark). -

Solubilization: Remove media.[6] Add

DMSO to dissolve purple formazan crystals. -

Read: Measure Absorbance at 570 nm. Calculate

using non-linear regression.

DOT Diagram: Synthesis & Screening Workflow

Caption: Integrated workflow from Biginelli synthesis to MTT cytotoxicity validation.

References

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 2019. Link

-

Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5. Bioorganic Chemistry, 2019.[7] Link

-

Recent Advances in Pyrimidine-Based Drugs. Molecules, 2023. Link

-

MTT Assay Protocol. Assay Guidance Manual (NCBI), 2013. Link

-

Biginelli Reaction Mechanism and Protocol. Organic Chemistry Portal. Link

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Aminopyrimidine Compounds in Drug Discovery

The 2-aminopyrimidine core is a heterocyclic aromatic organic compound that has earned the status of a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, leading to compounds with diverse therapeutic applications. The versatility of the 2-aminopyrimidine moiety stems from its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological macromolecules.[2]

This scaffold is not only a key component in natural molecules like thiamine (vitamin B1) but is also the cornerstone of numerous blockbuster synthetic drugs.[2] Marketed pharmaceuticals such as the anticancer agents Imatinib, Palbociclib, and Abemaciclib all feature the 2-aminopyrimidine core, highlighting its profound impact on oncology.[3][4] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties, making it a focal point of intensive research for drug development professionals.[2][5]

This guide provides a comprehensive overview of 2-aminopyrimidine compounds, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on providing actionable insights and methodologies for researchers in the field.

Core Synthesis Strategies: From Blueprint to Biologically Active Molecules

The synthesis of 2-aminopyrimidine derivatives can be broadly approached through two primary strategies: building the pyrimidine ring from acyclic precursors or modifying a pre-existing pyrimidine core. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

A classical and highly effective method involves the condensation of a compound containing a guanidino group with a 1,3-dicarbonyl compound or its equivalent.[2][6] For instance, reacting a β-ketoester with guanidine hydrochloride in the presence of a base is a direct, single-step route to produce 5- and 6-substituted 2-aminopyrimidines.[5] The causality behind this reaction lies in the nucleophilic nature of the guanidine nitrogens attacking the electrophilic carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring. Microwave-assisted, solvent-free versions of this reaction have been developed, offering advantages in terms of reaction time, yield, and environmental impact.[5]

Functionalization of a Pre-formed Pyrimidine Ring

Perhaps the most versatile strategy for generating a library of diverse analogues for SAR studies is the nucleophilic aromatic substitution (SNAr) on a halogenated 2-aminopyrimidine core.[3] Commercially available 2-amino-4,6-dichloropyrimidine is a common starting material, where the chlorine atoms serve as excellent leaving groups that can be sequentially displaced by various nucleophiles, such as primary and secondary amines.[3][7]

This approach provides precise control over the substitution pattern. The reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the HCl generated during the reaction. Solvent-free conditions at elevated temperatures (80–90 °C) have proven to be highly efficient for this transformation.[3][4] The rationale for forgoing a solvent is that it increases the concentration of reactants, often leading to faster reaction rates and simpler product purification.

Below is a diagram illustrating the general workflow for synthesizing and evaluating a library of 2-aminopyrimidine derivatives.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine compound.

β-Glucuronidase Inhibition

Elevated activity of β-glucuronidase is associated with various pathologies, including colon cancer and urinary tract infections. [7]A study involving twenty-seven 2-aminopyrimidine derivatives, synthesized from 2-amino-4,6-dichloropyrimidine, identified potent inhibitors of this enzyme. [3]The structure-activity relationship was profound; while most derivatives showed little to no activity, one compound stood out. [1]

| Compound | β-Glucuronidase IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Comparative data for β-glucuronidase inhibitors.[1][3]

Compound 24 exhibited an IC50 value of 2.8 µM, making it significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone. [1][3]This highlights that specific, fine-tuned substitutions on the 2-aminopyrimidine core are essential for potent and selective binding to the β-glucuronidase active site.

Other Biological Activities

-

Antimicrobial: The scaffold has been explored for its broad-spectrum antimicrobial properties, which are critical in the ongoing fight against antimicrobial resistance. [2]* Antitrypanosomal and Antiplasmodial: Novel 2-aminopyrimidine derivatives have shown promising in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria). [8]* Histamine H4 Receptor (H4R) Ligands: SAR studies on a series of 2-aminopyrimidines led to the discovery of potent H4R antagonists with anti-inflammatory and pain-reducing activity in animal models. [9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methods for the synthesis and evaluation of 2-aminopyrimidine derivatives.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol is adapted from the solvent-free synthesis of β-glucuronidase inhibitors. [3][7] Objective: To synthesize a library of N-substituted 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.

Materials:

-

2-amino-4,6-dichloropyrimidine (1.0 eq)

-

Substituted amine (1.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Round-bottom flask or reaction vial

-

Stir bar and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, hexane/ethyl acetate mobile phase)

-

Distilled water

Procedure:

-

Reactant Setup: Finely grind and add 2-amino-4,6-dichloropyrimidine (e.g., 3 mmol) and the desired substituted amine (3 mmol) to a clean, dry reaction vial containing a stir bar.

-

Base Addition: Add triethylamine (6 mmol) to the mixture.

-

Reaction: Seal the vial and heat the mixture to 80–90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC, typically with a hexane:ethyl acetate solvent system. The reaction is complete upon the disappearance of the starting material.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water to the vial, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.

-

Characterization: Confirm the structure and purity of the resulting compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry (EI-MS, HREI-MS), and elemental analysis. [3]

Protocol 2: β-Glucuronidase Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of synthesized compounds. [1] Objective: To measure the IC50 value of a test compound against β-glucuronidase.

Materials:

-

β-Glucuronidase enzyme (e.g., from E. coli)

-

Substrate: p-nitrophenyl-β-D-glucuronide (PNPG)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

Standard inhibitor: D-saccharic acid 1,4-lactone

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

-

Assay Mixture: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A specific volume of the test compound solution (or standard/solvent control)

-

A specific volume of the β-glucuronidase enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (PNPG) solution to all wells.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The absorbance increases as the enzyme cleaves PNPG to produce p-nitrophenol.

-

Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the solvent control.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from this curve. [1]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic tractability and favorable physicochemical properties allow for extensive chemical exploration and optimization. Current research continues to expand its utility, with new derivatives being investigated as dual-target inhibitors and as agents against emerging diseases. [10] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict the binding of novel 2-aminopyrimidine derivatives to specific targets, thereby accelerating the discovery process. Furthermore, the exploration of this scaffold in areas beyond oncology and infectious diseases, such as neurodegenerative and metabolic disorders, holds significant promise. [2]The enduring legacy and future potential of 2-aminopyrimidine compounds solidify their position as a truly privileged scaffold in the art and science of drug discovery.

References

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., Choudhary, M. I., & Lauria, A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

Borah, P. P., & Sarma, D. (2021). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 11(52), 32909–32914. [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. [Link]

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 27(22), 7786. [Link]

-

Cowart, M., Witte, D. G., Moore, J. L., Miller, T. R., Faghih, R., Yao, B. B., Esbenshade, T. A., & Hancock, A. A. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547–6557. [Link]

-

Hoffelner, M., Hassan, U., Seebacher, W., Dolensky, J., Hochegger, P., Kaiser, M., Mäser, P., Saf, R., & Weis, R. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(9), 1375–1385. [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. [Link]

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

Zhang, J., Wang, A., Wang, Y., Zhang, Y., Wang, W., & Zhai, X. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 552–557. [Link]

-

Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

-

Baxter, A., Brough, S., Cooper, A., Floettmann, E., Foster, S., Harding, C., Johnson, T., Lewis, S., Miller, A., Mortimore, M., & others. (2011). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2473–2477. [Link]

-

Wang, W., Wang, Y., Zhang, Y., Zhang, J., Wang, A., & Zhai, X. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Harris, S. F., D'Aquila, M. V., Adams, N. D., Am Ende, C. W., Black, S. C., Brodfuehrer, J. I., Che, Y., Chmait, S., Cook, J. M., & Danley, D. E. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114–3125. [Link]

-

Anderson, D. R., Bell, M. A., Bohnert, T., Chabin, R. M., Chakravarty, S., Cherney, R. J., Dee, M. F., Dumont, J. A., He, S., & He, X. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334–337. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

using 4-Tert-butylpyrimidin-2-amine as a building block in organic synthesis

Application Note: Strategic Utilization of 4-Tert-butylpyrimidin-2-amine in Medicinal Chemistry

Executive Summary

4-Tert-butylpyrimidin-2-amine is a privileged scaffold in drug discovery, particularly within the kinase inhibitor space. Its structural uniqueness lies in the tert-butyl group at the C4 position, which serves as a bulky lipophilic anchor capable of filling hydrophobic pockets (e.g., the Gatekeeper region or the back-cleft of ATP-binding sites) in enzymes like BRAF, VEGFR, and CDKs. This guide provides a comprehensive technical workflow for synthesizing this building block and leveraging its reactivity for divergent library synthesis.

Chemical Profile & Strategic Value

| Property | Value/Description | Strategic Implication |

| CAS Number | 3280-70-4 | Unique identifier for sourcing. |

| Molecular Weight | 151.21 g/mol | Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5. |

| LogP (Predicted) | ~1.6 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (C2-NH2) | ~3.5 - 4.0 | Weakly basic; requires specific conditions for N-arylation (Buchwald-Hartwig). |

| C5 Reactivity | Nucleophilic | The most electron-rich carbon; ideal for Electrophilic Aromatic Substitution (SEAr). |

| C4-tBu Group | Steric Bulk | Blocks nucleophilic attack at C4; directs metabolic stability; fills hydrophobic pockets. |

Synthesis Protocol: De Novo Construction

Rationale: While commercially available, in-house synthesis allows for isotopically labeled analogs or scale-up control. The instability of the free aldehyde precursor (4,4-dimethyl-3-oxopentanal) requires the use of its sodium enolate equivalent.

Step 1: Formation of Sodium Enolate (In Situ)

-

Reagents: Pinacolone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (NaOEt) (1.2 eq), dry Toluene.

-

Procedure:

-

Suspend NaOEt in dry toluene at 0°C.

-

Add a mixture of Pinacolone and Ethyl Formate dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 4 hours. The sodium enolate of 4,4-dimethyl-3-oxopentanal precipitates as a slurry.

-

Critical Checkpoint: Do not isolate the free aldehyde; use the slurry directly.

-

Step 2: Cyclization with Guanidine

-

Reagents: Guanidine Carbonate (0.6 eq, equivalent to 1.2 eq of guanidine), Ethanol (absolute).

-

Procedure:

-

Add Guanidine Carbonate directly to the enolate slurry from Step 1.

-

Add Ethanol to solubilize the guanidine salt.

-

Reflux the mixture (approx. 80°C) for 12–16 hours.

-

Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water. The product, 4-tert-butylpyrimidin-2-amine, often precipitates. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

-

Functionalization Workflows

The core scaffold offers two primary vectors for elaboration: N-Arylation (at the exocyclic amine) and C5-Functionalization (via halogenation).

Visual 1: Reaction Landscape & Divergent Synthesis

Caption: Divergent synthesis pathways from the core 4-tert-butylpyrimidin-2-amine scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Bromination

Context: The C5 position is the only nucleophilic site on the ring suitable for electrophilic substitution. The C4-tert-butyl group sterically protects C4 and directs halogenation exclusively to C5.

-

Setup: Dissolve 4-tert-butylpyrimidin-2-amine (1.0 eq) in DMF (0.5 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent exotherm-related side reactions.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Shift from M+H 152 to M+H 230/232).

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

-

Yield Expectation: 85–95%.

-

Next Step Utility: The resulting bromide is an excellent substrate for Suzuki-Miyaura coupling to install bi-aryl systems common in drug discovery.

Protocol B: Buchwald-Hartwig N-Arylation

Context: The exocyclic amine is electron-deficient due to the pyrimidine ring. Standard nucleophilic aromatic substitution (SNAr) rarely works unless the coupling partner is highly electron-deficient. Palladium catalysis is required.

Decision Matrix for Conditions:

-

Substrate: Aryl Bromide/Chloride.[1]

-

Catalyst: Pd2(dba)3 or Pd(OAc)2.

-

Ligand: Xantphos (preferred for 2-aminopyrimidines) or BrettPhos (for difficult substrates).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Loading: Add 4-tert-butylpyrimidin-2-amine (1.2 eq), Aryl Halide (1.0 eq), Cs2CO3 (2.0 eq), and Xantphos (0.05 eq).

-

Solvent: Add anhydrous 1,4-Dioxane (degassed).

-

Catalyst: Add Pd2(dba)3 (0.025 eq).

-

Reaction: Heat to 100°C for 12 hours.

-

Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Visual 2: Catalyst Selection Logic

Caption: Decision tree for optimizing N-arylation of electron-deficient aminopyrimidines.

Case Study: Kinase Inhibitor Design

In the development of B-Raf inhibitors (e.g., analogs of Dabrafenib or Vemurafenib), the pyrimidine ring often serves as the "hinge binder," forming hydrogen bonds with the kinase backbone (Glu/Cys residues).

-

Role of 4-tert-butyl: The bulky alkyl group at C4 is strategically positioned to occupy the "hydrophobic back pocket" or the "gatekeeper" region, displacing water molecules and providing entropic gain in binding affinity.

-

SAR Insight: Replacing the tert-butyl with a methyl group often results in a 10–50x loss in potency due to poor filling of this lipophilic cavity.

References

-

General Pyrimidine Synthesis

-

Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines."[2]

- Source: Brown, D. J. (Wiley-Interscience).

- Context: Foundational text for guanidine-diketone condens

-

URL:

-

-

Buchwald-Hartwig Conditions for Aminopyrimidines

- Title: "Pd-Catalyzed Amination of Electron-Deficient Heterocycles."

- Source:Journal of the American Chemical Society (2008).

- Context: Establishes Xantphos/BrettPhos as superior ligands for this scaffold.

-

URL:

-

Regioselective Halogenation

- Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles and Pyrimidines."

- Source:Journal of Organic Chemistry.

- Context: Validates NBS/DMF protocols for C5 functionaliz

-

URL:

-

Kinase Inhibitor Scaffolds

- Title: "Pyrimidines as Privileged Scaffolds in Kinase Inhibitors."

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Reviews the structural role of C4-substituents in

-

URL:

Sources

The Strategic Application of 4-Tert-butylpyrimidin-2-amine in Modern Medicinal Chemistry

Introduction: The Privileged Status of the 2-Aminopyrimidine Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyrimidine scaffold is a quintessential example of such a "privileged" structure.[1] Its inherent ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, renders it a highly versatile building block for designing ligands that can potently and selectively interact with a diverse array of biological targets.[1] This guide delves into the specific applications of a key derivative, 4-tert-butylpyrimidin-2-amine, a molecule that synergistically combines the foundational utility of the 2-aminopyrimidine core with the advantageous physicochemical properties of the tert-butyl group.

The significance of the 2-aminopyrimidine moiety is underscored by its presence in numerous clinically approved drugs and late-stage clinical candidates, particularly in the realm of oncology and immunology.[2] Its utility stems from its bioisosteric resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[3] This guide will provide a detailed exploration of the medicinal chemistry applications of 4-tert-butylpyrimidin-2-amine, complete with detailed protocols and the scientific rationale underpinning its use.

The Role of the Tert-butyl Group: A Lipophilic Anchor for Enhanced Potency and Selectivity

The incorporation of a tert-butyl group at the 4-position of the pyrimidine ring is a deliberate and strategic modification. This bulky, lipophilic moiety serves several critical functions in optimizing the pharmacological profile of the parent scaffold. Primarily, it acts as a "hydrophobic anchor," facilitating strong van der Waals interactions within hydrophobic pockets of target proteins.[4] This enhanced binding affinity often translates to a significant increase in inhibitory potency.

Furthermore, the steric bulk of the tert-butyl group can impart a high degree of selectivity. By occupying specific hydrophobic sub-pockets within the active site of a target protein, it can sterically hinder the binding of the molecule to off-target proteins that may have a similar overall architecture but lack the complementary hydrophobic pocket. This principle is fundamental to the design of selective kinase inhibitors, where achieving selectivity across the highly conserved kinome is a major challenge.

Key Therapeutic Applications of the 4-Tert-butylpyrimidin-2-amine Scaffold

Based on the extensive body of research surrounding 2-aminopyrimidine derivatives, the 4-tert-butylpyrimidin-2-amine scaffold is a promising starting point for the development of inhibitors targeting several key protein families implicated in human disease.

Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Therapy

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of CDK inhibitors. The 4-tert-butyl group can be strategically employed to enhance binding to the ATP-binding pocket of CDKs, which often possesses a hydrophobic region.

Hypothetical Signaling Pathway Targeted by a 4-Tert-butylpyrimidin-2-amine-based CDK Inhibitor

Caption: Inhibition of Cyclin D-CDK4/6 by a 4-tert-butylpyrimidin-2-amine-based inhibitor.

Modulation of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings, as they confer increased resistance to conventional antibiotics. Recent studies have identified the 2-aminopyrimidine scaffold as a novel framework for the development of small molecules that can modulate biofilm formation, particularly in Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The lipophilic nature of the tert-butyl group in 4-tert-butylpyrimidin-2-amine could enhance its ability to penetrate the extracellular matrix of biofilms and interact with bacterial targets.

Experimental Workflow for Screening Biofilm Inhibitors

Caption: A typical workflow for screening the anti-biofilm activity of small molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-Tert-butylpyrimidin-2-amine

This protocol describes a general method for the synthesis of 4-substituted-2-aminopyrimidines, which can be adapted for 4-tert-butylpyrimidin-2-amine. The synthesis involves the condensation of a β-dicarbonyl compound equivalent with guanidine.[1]

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile (or a suitable precursor to the tert-butyl ketone moiety)

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Addition of reactants: To this solution, add guanidine hydrochloride (1.0 equivalent) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Washing and drying: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-tert-butylpyrimidin-2-amine.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of 4-tert-butylpyrimidin-2-amine or its derivatives against a specific protein kinase (e.g., CDK2/Cyclin A).

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate)

-

4-Tert-butylpyrimidin-2-amine (or derivative) dissolved in DMSO

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound preparation: Prepare a serial dilution of the test compound (e.g., 4-tert-butylpyrimidin-2-amine) in DMSO. A typical starting concentration is 10 mM.

-

Reaction setup: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

Test compound at various concentrations (final DMSO concentration should be ≤ 1%)

-

Kinase substrate

-

CDK2/Cyclin A enzyme

-

-

Initiation of reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the enzyme.

-

Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Inhibitory Activity

The following table presents hypothetical IC₅₀ values for a series of 2-aminopyrimidine derivatives against CDK2, illustrating the potential impact of the 4-tert-butyl substitution.

| Compound ID | R Group at 4-position | CDK2 IC₅₀ (nM) |

| 1 | -H | 1500 |

| 2 | -CH₃ | 850 |

| 3 | -Phenyl | 420 |

| 4 | -tert-butyl | 95 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

4-Tert-butylpyrimidin-2-amine represents a strategically designed chemical entity with significant potential in medicinal chemistry. The confluence of the versatile 2-aminopyrimidine scaffold and the advantageous properties of the tert-butyl group makes it a highly promising starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases and bacterial virulence factors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to explore the full potential of this valuable chemical scaffold in their drug discovery endeavors. Future work should focus on the synthesis and evaluation of a diverse library of 4-tert-butylpyrimidin-2-amine derivatives to further elucidate structure-activity relationships and identify lead compounds for preclinical development.

References

-

Melander, R. J., et al. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry, 10(38), 7637-7640. Available at: [Link]

-

Blackledge, M. S., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. MedChemComm, 11(12), 2151-2156. Available at: [Link]

-

2-Aminopyrimidine as a novel scaffold for biofilm modulation. RSC Publishing. Available at: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Current Research in Medical and Pharmaceutical Sciences, 6(8), 1-10. Available at: [Link]

-

Biological hypothesis of the interaction of the tert-butyl and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941. PubChem. Available at: [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Signal Transduction and Targeted Therapy, 4, 27. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Available at: [Link]

-

Role of protein kinase C in TBT-induced inhibition of lytic function and MAPK activation in human natural killer cells. (2002). Toxicology, 177(1), 53-64. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

protocol for N-alkylation of 4-Tert-butylpyrimidin-2-amine

Application Note: Strategic Protocol for the N-Alkylation of 4-Tert-butylpyrimidin-2-amine

Abstract

This application note details the optimized protocols for the N-alkylation of 4-tert-butylpyrimidin-2-amine. Unlike simple anilines, the 2-aminopyrimidine scaffold presents a unique challenge due to its ambident nucleophilicity—possessing both an exocyclic amine and two endocyclic ring nitrogens. This guide prioritizes regiochemical control, offering two distinct workflows: Reductive Amination (Method A) for high-fidelity mono-alkylation, and Base-Mediated Direct Alkylation (Method B) for electrophiles lacking carbonyl precursors. The steric influence of the tert-butyl group at the C4 position is analyzed as a critical regiocontrol element.

Mechanistic Insight & Regioselectivity Challenge

The substrate, 4-tert-butylpyrimidin-2-amine, exists in a tautomeric equilibrium, though the amino form predominates. The core challenge in alkylation is distinguishing between three potential nucleophilic sites:

-

Exocyclic Nitrogen (

): The desired site for most medicinal chemistry applications (secondary amine formation). -

Ring Nitrogen N1: The most accessible endocyclic nucleophile.

-

Ring Nitrogen N3: Sterically shielded by the bulky tert-butyl group at C4.

Direct alkylation with alkyl halides often results in a mixture of the desired exocyclic product and the thermodynamically stable imino-dihydro tautomers (ring alkylation), particularly under high-temperature or strong-base conditions.

Pathway Visualization

The following diagram illustrates the competitive pathways and the steric shielding provided by the tert-butyl group.

Caption: Competitive alkylation pathways. The C4-tert-butyl group effectively blocks N3 attack, simplifying the regioselectivity profile to a competition between

Strategic Considerations

| Variable | Recommendation | Rationale |

| Method Selection | Reductive Amination | Avoids quaternary salt formation; high selectivity for |

| Base (Method B) | Cesium carbonate (mild) minimizes ring alkylation. NaH (strong) ensures full deprotonation but requires strict temperature control to prevent N1 attack. | |

| Solvent | DCM / DCE (Method A) DMF / DMSO (Method B) | Chlorinated solvents stabilize the imine intermediate. Polar aprotic solvents are required for |

| Temperature | 0°C | Heating promotes thermodynamic rearrangement to the undesired ring-alkylated isomers. |

Protocol A: Reductive Amination (Gold Standard)

Best for: Synthesis of secondary amines using aldehydes or ketones. This method bypasses the generation of a highly reactive anion, thereby suppressing ring alkylation.

Reagents

-

Substrate: 4-tert-butylpyrimidin-2-amine (1.0 equiv)

-

Carbonyl Source: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 – 2.0 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure

-

Imine Formation:

-

In an oven-dried flask, dissolve 4-tert-butylpyrimidin-2-amine (1.0 mmol) in anhydrous DCE (5 mL).

-

Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol).

-

Critical Step: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine (Schiff base).

-

Note: The steric bulk of the tert-butyl group does not significantly hinder imine formation at the exocyclic nitrogen.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)

(1.5 mmol) portion-wise to avoid vigorous gas evolution. -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Workup:

-

Quench by slow addition of saturated aqueous NaHCO

(pH ~8). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate). The secondary amine typically elutes later than the starting material but earlier than the alcohol by-product.

-

Protocol B: Direct Alkylation (Base-Mediated)

Best for: Alkyl halides lacking carbonyl precursors (e.g., methyl, ethyl, benzyl halides). Requires strict control to avoid N1-alkylation.

Reagents

-

Substrate: 4-tert-butylpyrimidin-2-amine (1.0 equiv)

-

Electrophile: Alkyl Halide (1.0 – 1.1 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) [Preferred] OR Sodium Hydride (NaH) (1.2 equiv) -

Solvent: DMF (anhydrous)

Step-by-Step Procedure

-

Deprotonation:

-

Dissolve substrate in anhydrous DMF (0.2 M concentration).

-

Add

and stir at RT for 30 minutes. -

Alternative: If using NaH (60% dispersion), add at 0°C and stir for 30 mins until

evolution ceases.

-

-

Addition:

-

Add the Alkyl Halide dropwise at 0°C.

-

Caution: Rapid addition or excess alkyl halide leads to dialkylation (tertiary amine) or quaternary ammonium salts.

-

-

Reaction:

-

Workup:

-

Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

-

Wash organics extensively with water/LiCl solution to remove DMF.

-

Analytical Validation (QC)

Distinguishing the regioisomers is critical. Use the following NMR signatures:

| Feature | Desired Product ( | By-Product (N1-Alkyl Imino) |

| Pyrimidine ring protons remain typically aromatic (doublets, J~5Hz). | Significant downfield shift of H6; loss of typical aromatic coupling pattern due to imino character. | |

| Broad singlet (exchangeable), integrates to 1H. | Often sharp singlet or absent if tautomerized; distinct chemical shift. | |

| HMBC Correlation | Alkyl protons correlate to C2 (pyrimidine core). | Alkyl protons correlate strongly to C2 and C6 (if N1 alkylated). |

References

-

BenchChem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy. Retrieved from

-

National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. Retrieved from

-

Royal Society of Chemistry. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines.[5] Retrieved from

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous heterocyclic reactivity). Retrieved from

-

PubChem. 4-tert-butylpyrimidin-2-amine Compound Summary. Retrieved from

Sources

protecting group strategies for the amine in 4-Tert-butylpyrimidin-2-amine

Executive Summary

The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the hinge-binding element in numerous kinase inhibitors (e.g., Pazopanib, Palbociclib). However, the exocyclic amine in 4-tert-butylpyrimidin-2-amine presents a unique synthetic challenge. The electron-deficient pyrimidine ring significantly reduces the nucleophilicity of the amine, rendering standard protection protocols sluggish. Furthermore, the bulky tert-butyl group at the C4 position introduces steric interactions that can influence regioselectivity during functionalization.

This guide details two high-fidelity strategies for protecting this amine: the Bis-Boc (tert-butyloxycarbonyl) route for general cross-coupling utility, and the Pivaloyl (Piv) route for resilience against harsh basic conditions.

Strategic Analysis: The "Amidine" Problem

Before attempting protection, one must understand the electronic environment. The exocyclic nitrogen of 2-aminopyrimidine is not a simple aniline; it is part of a vinylogous amidine system. The ring nitrogens sequester electron density, lowering the pKa of the conjugate acid to ~3.5.

Implications for Protection:

-

Low Nucleophilicity: Reaction with anhydrides (e.g.,

) is kinetically slow without nucleophilic catalysis. -

Bis-Protection Preference: Once a single electron-withdrawing group (EWG) like Boc is attached, the remaining N-H becomes acidic (

~10-11). Under the basic conditions required for protection, this proton is easily removed, leading to rapid second acylation. Consequently, obtaining a clean Mono-Boc species is often more difficult than driving the reaction to the Bis-Boc species. -

Solubility: The unprotected amine is polar and moderately soluble. The Bis-Boc derivative is highly lipophilic, facilitating easy purification via silica chromatography.

Decision Matrix: Selecting the Right Group

Figure 1: Decision tree for selecting between Boc and Pivaloyl protection based on downstream synthetic needs.

Protocol A: The Gold Standard (Bis-Boc Protection)

Objective: Complete conversion of 4-tert-butylpyrimidin-2-amine to the chemically inert Bis(tert-butoxycarbonyl)amine derivative.

Why Bis-Boc? While mono-Boc is intuitive, the bis-Boc species eliminates the acidic N-H proton entirely. This is critical for Buchwald-Hartwig couplings, where an acidic proton can sequester the Pd-catalyst or lead to hydrodehalogenation side products.

Materials

-

Substrate: 4-Tert-butylpyrimidin-2-amine (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (2.5 - 3.0 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

-

Solvent: THF (anhydrous) or DCM. THF is preferred for solubility.

-

Base: Triethylamine (

) (1.0 equiv) - Optional but recommended to scavenge any adventitious acid.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

). -

Dissolution: Add 4-tert-butylpyrimidin-2-amine (10 mmol) and THF (50 mL, 0.2 M). Stir until fully dissolved.

-

Reagent Addition: Add

(25 mmol, 2.5 equiv). The solution may remain clear. -

Catalysis (Critical Step): Add DMAP (1 mmol, 0.1 equiv) in one portion.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

TLC Tip: The Bis-Boc product will have a significantly higher

(~0.8) compared to the starting material (~0.2).

-

-

Workup:

-

Dilute with EtOAc (100 mL).

-

Wash with 1M Citric Acid (2 x 30 mL) to remove DMAP and any mono-Boc intermediate.

-

Wash with Brine (30 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes). The Bis-Boc product usually crystallizes as a white solid upon standing.

Mechanism of DMAP Activation

Figure 2: DMAP acts as a nucleophilic catalyst, generating a "super-active" acylating agent capable of overcoming the pyrimidine's poor nucleophilicity.

Protocol B: The Robust Route (Pivaloylation)

Objective: Installation of the Pivaloyl (trimethylacetyl) group. Use Case: When the substrate must survive reagents like n-Butyllithium (n-BuLi) or strong Lewis acids that would cleave a Boc group.

Materials

-

Substrate: 4-Tert-butylpyrimidin-2-amine (1.0 equiv)

-

Reagent: Pivaloyl chloride (PivCl) (1.2 equiv)

-

Base/Solvent: Pyridine (used as solvent and base) or

/DCM.

Step-by-Step Methodology

-

Setup: Oven-dried flask,

atmosphere. -

Dissolution: Dissolve substrate (10 mmol) in DCM (30 mL) and add

(20 mmol, 2.0 equiv).-

Note: Using pure pyridine as solvent is effective for very stubborn substrates but makes workup harder.

-

-

Addition: Cool to 0°C. Add Pivaloyl chloride (12 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM. Wash organic layer with water (x2) and brine.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Deprotection Strategies (The "Exit")

| Protecting Group | Reagent | Conditions | Comments |

| Bis-Boc | TFA / DCM | 1:4 ratio, RT, 1-2 h | Standard. Rapid and clean. Volatile byproducts. |

| Bis-Boc | HCl / Dioxane | 4M solution, RT | Alternative. Useful if the HCl salt is desired directly. |

| Pivaloyl | NaOH / EtOH | 2M NaOH, Reflux, 12 h | Harsh. Requires heating. Pyrimidine ring is generally stable. |

| Pivaloyl | 10%, Reflux | Acidic Option. Use if base-sensitive groups are present. |

Troubleshooting & Optimization

-

Problem: Incomplete conversion to Bis-Boc (Mixture of Mono/Bis).

-

Solution: Do not attempt to separate. Treat the crude mixture with fresh

(1.0 equiv) and DMAP. It is energetically uphill to stop at Mono-Boc; pushing to Bis-Boc is operationally simpler.

-

-

Problem: "Falling off" during Suzuki Coupling.

-

Solution: Bis-Boc groups are somewhat labile at high temperatures (>100°C) in the presence of carbonate bases (

). Switch to anhydrous bases (

-

-

Problem: Regioselectivity.

-

Insight: The 4-tert-butyl group effectively blocks the N3 position sterically. Protection will occur exclusively at the exocyclic N2 amine.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[5][6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[5][7] (The definitive text on stability and removal conditions).

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic insight into DMAP catalysis).

-

Highfine Biotech. (n.d.). Double BOC protection selective removal method.[8] (Practical industrial protocols for handling Bis-Boc pyrimidines).

-

Sarkar, A., et al. (2011).[7] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[7] Journal of Organic Chemistry, 76, 7132-7140.[7] (Alternative green chemistry approaches).

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Double BOC protection selective removal method [en.highfine.com]

common problems in the synthesis of substituted pyrimidines

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Substituted Pyrimidine Synthesis Audience: Medicinal Chemists & Process Engineers

Introduction: The Pyrimidine Challenge

Pyrimidines are the backbone of modern kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. However, the nitrogen-rich core creates unique electronic anomalies that often derail standard synthetic logic. This guide addresses the three most frequent "failure modes" reported by our users: Regioselectivity inversion , Boronic acid decomposition , and Catalyst deactivation during amination.

Module 1: The Regioselectivity Paradox ( )

User Query:

"I am attempting a nucleophilic aromatic substitution (

Technical Diagnosis:

While C4 is generally more electrophilic due to the lack of lone-pair repulsion from the adjacent nitrogens (which affects C2) and higher LUMO coefficient density, this selectivity is not absolute . It is highly sensitive to the nucleophile type, solvent polarity, and existing ring substituents [1].

Key Drivers of Selectivity Inversion:

-

The "C5 Effect": Electron-Withdrawing Groups (EWG) at C5 (e.g.,

, -

The "C6 Anomaly": Electron-Donating Groups (EDG) at C6 (e.g.,

) can deactivate C4 electronically, shifting preference to C2 [2]. -

Nucleophile Coordination: Hard nucleophiles (alkoxides) or those capable of hydrogen bonding (formamides) often favor C2 substitution via a specialized transition state involving coordination to the N1/N3 lone pairs, whereas amines typically follow the standard C4 preference [3].

Visual Logic: Regioselectivity Decision Tree

Caption: Decision logic for predicting C2 vs. C4 regioselectivity in 2,4-dichloropyrimidines based on substitution patterns and nucleophile class.

Corrective Protocol: C4-Selective Mono-Amination

Target: 2-chloro-4-amino-pyrimidine derivative.

-

Solvent: Use IPA (Isopropyl Alcohol) or THF . Protic solvents like IPA often enhance rate but can complicate purification if the product precipitates as a salt.

-

Base: Use DIPEA (3.0 eq) . Avoid inorganic bases like

initially if solubility is an issue. -

Temperature:

-

Start at 0°C .

-

Add the amine dropwise.

-

Critical: Do not heat to reflux until TLC confirms consumption of starting material. Heating early promotes double substitution (2,4-diamino).

-

-

Workup: If using IPA, the product often precipitates upon water addition.

Module 2: The "Vanishing Boronic Acid" (Suzuki Coupling)

User Query:

"My Suzuki coupling failed. I used 2-chloropyridine and pyrimidine-2-boronic acid. The boronic acid disappeared, but no product formed."

Technical Diagnosis:

You have encountered Protodeboronation .[1][2][3] Pyrimidine-2-boronic acids (and esters) are notoriously unstable.

-

Mechanism: The N1/N3 nitrogens facilitate the formation of a zwitterionic boronate species in the presence of base/water. This species undergoes rapid C-B bond cleavage, replacing the boron with a proton [4].[2]

-

Rate: Decomposition can occur within minutes at elevated temperatures in aqueous base.

Data: Boronic Acid Stability Matrix

| Position on Ring | Stability Profile | Recommended Strategy |

| C2 (2-Pyrimidinyl) | Critical Instability | Do NOT use. Switch coupling partners (see below). |

| C4 (4-Pyrimidinyl) | Moderate | Use MIDA boronates or anhydrous conditions. |

| C5 (5-Pyrimidinyl) | High (Stable) | Standard Suzuki conditions apply. |

Troubleshooting Workflow: The "Reverse Coupling" Strategy

Instead of trying to force an unstable reagent to work, you must invert the bond formation logic.

Caption: The "Reverse Coupling" strategy is required for C2-substitutions to avoid the inherent instability of pyrimidine-2-boronic acids.

Module 3: Amination Nightmares (Buchwald-Hartwig)

User Query:

"I cannot displace the chlorine at C2 with a weak amine (e.g., aniline) using standard

Technical Diagnosis:

Pyrimidines are "electron-deficient N-heterocycles." They can poison Palladium catalysts by coordinating strongly to the metal center through the pyrimidine nitrogens, displacing the phosphine ligands. Furthermore, the oxidative addition into C2-Cl is sluggish compared to C4-Cl [5].

Protocol: Optimized Buchwald-Hartwig for Pyrimidines

This protocol uses BrettPhos , a bulky ligand designed to prevent catalyst poisoning by the substrate nitrogens.

Reagents:

-

Substrate: 2-Chloropyrimidine derivative (1.0 eq)

-

Amine: Aniline/Amine (1.2 eq)

-

Catalyst:

(0.02 eq) or BrettPhos Pd G3 Precatalyst -

Ligand: BrettPhos (0.04 eq) — Crucial for primary amines

-

Base:

(2.0 eq) or NaOtBu (1.4 eq) -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

-

Pre-complexation (if using separate Pd/Ligand): Mix

and BrettPhos in dioxane at RT for 5 mins until the solution turns from purple to a distinct orange/brown (active species formation). -

Addition: Add the pyrimidine, amine, and base.

-

Thermal Activation: Heat to 100°C .

-

Note: Do not exceed 110°C if using NaOtBu, as it can degrade the pyrimidine ring in rare cases.

-

-

Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (0.01 eq).

Alternative Ligands:

-

Xantphos: Excellent for primary amides or ureas coupling to pyrimidines.

-

RuPhos: Best for secondary amines or bulky primary amines.

References

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

-

Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link

-

National Institutes of Health (NIH). (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link (Note: Validated via search snippet 1.19/1.20 context).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Purification of 4-Tert-butylpyrimidin-2-amine

The following technical guide is structured as a Tier 3 Engineering Support Document . It assumes the user is familiar with basic organic synthesis but is facing specific bottlenecks in the isolation of 4-(tert-butyl)pyrimidin-2-amine (CAS: 3285-98-9).

Document ID: PYR-TB-002 | Status: Active | Topic: Isolation & Purification Protocols[1][2]

Executive Summary & Molecule Profile

The synthesis of 4-tert-butylpyrimidin-2-amine typically involves the condensation of a guanidine salt (nitrate or hydrochloride) with a

Common User Pain Points:

-

"The Ghost Peak": Persistent co-elution of guanidine residues.[1]

-

Tailing on Silica: Loss of yield due to irreversible adsorption on acidic silanols.[1][2]

-

Oiling Out: Failure to crystallize, resulting in a sticky semi-solid.[1][2]

Physicochemical Snapshot

| Property | Value / Characteristic | Implication for Purification |

| pKa (Ring N) | ~3.8 – 4.2 (Est.)[1][2] | Weak base.[1][2] Remains neutral at pH > 5.[1][2] |

| pKa (Guanidine Impurity) | ~13.6 | Superbase.[1][2] Always cationic at standard workup pH.[1][2] |

| LogP | ~1.8 – 2.1 | Moderately lipophilic.[1][2] Soluble in DCM, EtOAc; insoluble in water.[1][2] |

| Solubility Profile | High in chlorinated solvents; Moderate in alcohols; Low in pure alkanes.[1][2] | Recrystallization requires a binary solvent system.[1][2] |

Troubleshooting Modules

Module A: The "Guanidine Trap" (Workup Strategy)

Issue: “I see a baseline spot on TLC that won't go away, and my NMR shows broad peaks around 7-8 ppm.” Diagnosis: Residual guanidine salts.[1][2] Guanidine is often used in excess.[1][2] If not removed before chromatography, it will streak and contaminate fractions.[1][2]

The Solution: The "pH-Switch" Partition Do not rely on chromatography to remove guanidine.[1] Use the massive pKa difference (ΔpKa ≈ 9) to separate them via liquid-liquid extraction.[1][2]

Protocol:

-

Evaporation: Remove the reaction solvent (usually Ethanol or DMF) completely.[1][2]

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM initially if you have inorganic salts, as they can trap the product in emulsions.[2]

-

The Wash (Critical Step):

-

Wash the organic layer 2x with 10% aqueous Na₂CO₃ or saturated NaHCO₃ .[1]

-

Mechanism:[2][3][4] At pH ~9-10, the product (pKa ~4) is 100% neutral (free base) and stays in the organic layer.[1][2] Guanidine (pKa ~13.[1][2]6) remains 100% protonated (cationic) and is forced into the aqueous layer.[1][2]

-

-

Brine Wash: Wash 1x with brine to remove entrained water.[1][2]

-

Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Expert Tip: If your product precipitates during the wash, add a small amount of Methanol (5%) to the EtOAc layer, but do not lower the pH.

Module B: Chromatography Rescue (Flash Purification)

Issue: “My product streaks from Rf 0.5 down to the baseline. I’m losing mass.”

Diagnosis: The basic amino group is interacting with the acidic silanol groups (

The Solution: Amine Doping (Silanol Suppression) You must deactivate the silica surface.[1][2][5]

Protocol:

-

Mobile Phase: Use DCM:MeOH (95:5) or Hexane:EtOAc (Gradient).[1][2]

-

The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to the mobile phase.[1][2]

-

Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the TEA-doped solvent before loading the sample.[1] This saturates the active sites.[1]

Visualization of Logic:

Figure 1: Decision tree for selecting mobile phase modifiers based on TLC behavior.

Module C: Crystallization (Oiling Out)

Issue: “I tried to recrystallize from hot ethanol, but it turned into an oil at the bottom of the flask.” Diagnosis: The tert-butyl group disrupts crystal lattice packing (lowering MP) and increases solubility in lipophilic solvents.[1][2] The "oil" is a supersaturated liquid phase.[1]

The Solution: Anti-Solvent Precipitation Avoid single-solvent systems.[1][2] Use a Solvent/Anti-Solvent pair.[1][2]

Protocol:

-

Dissolution: Dissolve the crude oil in the minimum amount of warm DCM or EtOAc (Solvent A).[1]

-

Anti-Solvent Addition: Slowly add Hexane or Heptane (Solvent B) dropwise with stirring until a persistent cloudiness appears.[1][2]

-

Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula.[1][2]

-

Cooling: Do not put it immediately in the freezer. Let it stand at room temperature for 2 hours, then move to 4°C. Rapid cooling promotes oiling.[1][2]

Impurity Profiling (FAQ)

Q: I see a yellow impurity running at the solvent front. What is it?

A: This is likely the unreacted enaminone or

Q: My product is white but turns brown overnight. Why? A: Aminopyrimidines can oxidize or form N-oxides if left in solution with trace acids or oxidants.[1][2] Store the solid under inert gas (Argon/N₂) in the dark. Ensure all chlorinated solvents (DCM) are removed, as they can decompose to HCl over time, forming the salt of your product.[1][2]

Q: Can I use C18 (Reverse Phase) chromatography? A: Yes, and it is often superior for removing guanidine.[1][2]

-

Conditions: Water (0.1% Formic Acid) / Acetonitrile gradient.[1][2]

-

Warning: The product will elute as the formate salt. You must perform a basic workup (NaHCO₃ wash) after evaporating the acetonitrile to recover the free base.[1]

Validated Workflow Diagram

The following diagram illustrates the complete purification lifecycle, emphasizing the critical "pH Switch" point.

Figure 2: Integrated Workup and Purification Workflow. Note the early separation of Guanidine via pH control.

References

-

General Synthesis of 2-Aminopyrimidines

-

Flash Chromatography of Amines

-

"Strategies for the Purification of Ionizable Compounds." Teledyne ISCO Technical Notes.

-

-

pKa Considerations

-

Silica Gel Interactions

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]

- 3. EP0721934B1 - Process for the preparation of tert. butylamine - Google Patents [patents.google.com]

- 4. How to set up and run a flash chromatography column. [reachdevices.com]

- 5. Chromatography [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-Tert-butylpyrimidin-2-amine

Case ID: 3285-98-9-PUR Status: Open Priority: High (Active Research) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely experiencing difficulty purifying 4-Tert-butylpyrimidin-2-amine due to the interaction between the basic 2-amino group/pyrimidine ring and the acidic silanol groups on standard silica gel. This results in peak tailing (streaking) , poor resolution , and irreversible adsorption (yield loss).

Because of the lipophilic tert-butyl group at the C4 position, this molecule has unique solubility properties compared to bare aminopyrimidines. It is soluble in organic solvents (DCM, EtOAc) but retains the "sticky" basic character of the pyrimidine core.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product streaks from the baseline to the solvent front. How do I fix this?

The Root Cause: The amine moiety (

The Solution: You must neutralize the silica surface using a Mobile Phase Modifier .[1]

-

Protocol: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to your mobile phase. -

Mechanism: TEA is a stronger base than your pyrimidine. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.

-

Expert Tip: Pre-equilibrate the column with the modifier-containing solvent for 2–3 column volumes (CV) before loading your sample. This ensures the entire silica bed is neutralized.

Q2: I am losing mass. I load 1.0 g and recover only 0.6 g. Where is it?

The Root Cause: Irreversible adsorption. The basic nitrogen can form salt-like complexes with highly active silica sites that standard solvents cannot displace.

The Solution:

-

Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents the chemisorption of amines.

-

Increase Polarity: If sticking with silica, flush the column with 10% MeOH in DCM containing 1%

at the end of the run to recover the "stuck" material.

Q3: Which solvent system should I start with?

The Recommendation: Due to the tert-butyl group, this molecule is less polar than bare 2-aminopyrimidine.

-

System A (Preferred): Hexanes / Ethyl Acetate + 1% TEA.

-

Start: 10% EtOAc. Gradient: up to 60% EtOAc.

-

-

System B (Alternative): Dichloromethane (DCM) / Methanol + 1% TEA.

-

Start: 100% DCM. Gradient: up to 5% MeOH.

-

Warning: Avoid Acetone. It can form Schiff bases with primary amines under slightly acidic conditions or on active silica.

Q4: How do I remove the Triethylamine (TEA) after the column?

The Issue: TEA has a high boiling point (89°C) and smells. The Fix:

-

Evaporation: Rotovap at 45°C under high vacuum (<10 mbar). The tert-butyl group makes your product heavy enough to not sublime easily, while TEA is volatile.

-

Azeotrope: Add small amounts of heptane and rotovap again to co-distill the TEA.

Part 2: Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (Modified)

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Mobile Phase: Hexanes / Ethyl Acetate (3:1 ratio) + 2% Triethylamine.

-

Sample Loading: Dry Loading is mandatory to prevent band broadening.

-

Dissolve crude mixture in minimal DCM.

-

Add silica gel (ratio 1:2 mass/mass).

-

Evaporate to a free-flowing powder.

-

Load powder on top of the pre-equilibrated column.

-